molecular formula C15H18FN B12539784 4-(2-Cyclohexylethyl)-2-fluorobenzonitrile CAS No. 143414-65-7

4-(2-Cyclohexylethyl)-2-fluorobenzonitrile

Cat. No.: B12539784
CAS No.: 143414-65-7
M. Wt: 231.31 g/mol
InChI Key: ATMMRBCAEGLUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Cyclohexylethyl)-2-fluorobenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a cyclohexylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylethyl)-2-fluorobenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylethyl)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other substituents on the benzene ring.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(2-Cyclohexylethyl)-2-fluorobenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

143414-65-7

Molecular Formula

C15H18FN

Molecular Weight

231.31 g/mol

IUPAC Name

4-(2-cyclohexylethyl)-2-fluorobenzonitrile

InChI

InChI=1S/C15H18FN/c16-15-10-13(8-9-14(15)11-17)7-6-12-4-2-1-3-5-12/h8-10,12H,1-7H2

InChI Key

ATMMRBCAEGLUNO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.